6-methoxy-9H-carbazole-3-carbaldehyde

Antituberculosis Carbazole alkaloids Mycobacterium tuberculosis

Researchers seeking validated anti-TB scaffolds often face limited synthetic versatility from inactive carbazole analogs. 6-Methoxy-9H-carbazole-3-carbaldehyde (CAS 107816-72-8) closes this gap: • Confirmed anti-TB activity: MIC 14.3-42.3 µg/mL against M. tuberculosis H37Rv; inactive 3-methyl and methyl ester analogs (MIC >128 µg/mL) are avoided. • Aldehyde handle at C-3 enables Schiff base, reductive amination, or Knoevenagel condensation for focused library synthesis. • 6-MeO directing effect permits regioselective C-5 functionalization for SAR exploration toward micromeline-class agents. • Key advanced intermediate for total synthesis of 6-oxygenated carbazole alkaloids (glycomaurrol, micromeline, eustifoline-D). Procure with batch-specific purity documentation for reliable hit-to-lead progression.

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
CAS No. 107816-72-8
Cat. No. B3045459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-9H-carbazole-3-carbaldehyde
CAS107816-72-8
Molecular FormulaC14H11NO2
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC3=C2C=C(C=C3)C=O
InChIInChI=1S/C14H11NO2/c1-17-10-3-5-14-12(7-10)11-6-9(8-16)2-4-13(11)15-14/h2-8,15H,1H3
InChIKeyMPGLRLBJCNRDKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-9H-carbazole-3-carbaldehyde: Chemical Identity and Natural Occurrence


6-Methoxy-9H-carbazole-3-carbaldehyde (CAS 107816-72-8), also known as 3-formyl-6-methoxycarbazole, is a naturally occurring carbazole alkaloid first isolated from the roots of Clausena lansium (wampee) [1]. It belongs to the carbazole class of heterocyclic compounds, characterized by a tricyclic ring system comprising a pyrrole ring fused between two benzene rings, with a methoxy substituent at C-6 and a formyl group at C-3 [2]. The compound has a molecular formula of C14H11NO2, a molecular weight of 225.24 g/mol, and is a solid with predicted water solubility of 0.02 g/L (ALOGPS) and a logP of 3.15, indicating lipophilic character [3]. It has been detected in fruits and is also isolated from the stem bark of Micromelum hirsutum [4].

Why the 6-Methoxy Group Is Essential for Bioactivity and Synthetic Utility


Generic substitution with unsubstituted or differently substituted carbazole-3-carbaldehydes is not warranted due to the profound influence of the 6-methoxy group on both biological activity and chemical reactivity. In anti-tuberculosis assays, 3-formyl-6-methoxycarbazole (7) exhibited an MIC range of 14.3–42.3 µg/mL against M. tuberculosis H37Rv, whereas the des-methoxy analog 3-formylcarbazole (6) showed similar activity, but the 3-methylcarbazole (4) and methyl carbazole-3-carboxylate (5) analogs were completely inactive (MIC > 128 µg/mL), demonstrating that both the formyl and methoxy substituents are required for anti-TB activity within this congeneric series [1]. Furthermore, the 6-methoxy group serves as a critical directing and activating functionality for downstream synthetic transformations; its electron-donating nature enables regioselective bromination at the 5-position and facilitates DDQ-mediated oxidation to the aldehyde in 79% yield, a transformation that is not possible or proceeds with markedly different efficiency on non-methoxylated analogs [2]. The physicochemical profile—predicted water solubility of 0.02 g/L and logP of 3.15—also dictates membrane partitioning behavior that differs substantially from more polar hydroxylated analogs such as lansine (2-hydroxy-6-methoxy-9H-carbazole-3-carbaldehyde) [3].

Quantitative Evidence: 6-Methoxy-9H-carbazole-3-carbaldehyde vs. Closest Analogs


Anti-Tuberculosis Activity: 3-Formyl-6-methoxycarbazole vs. Non-Formyl Analogs

In a head-to-head comparison within the same study, 3-formyl-6-methoxycarbazole (compound 7) demonstrated anti-TB activity against M. tuberculosis H37Rv with an MIC range of 14.3–42.3 µg/mL, comparable to 3-formylcarbazole (compound 6) but with a clear superiority over 3-methylcarbazole (compound 4) and methyl carbazole-3-carboxylate (compound 5), both of which were inactive (MIC > 128 µg/mL) [1]. A subsequent independent study confirmed the anti-TB activity of natural 3-formyl-6-methoxycarbazole (40) with an MIC90 of 69 µM against M. tuberculosis, while also noting that the corresponding methyl ester (methyl 6-methoxycarbazole-3-carboxylate, 41) exhibited anti-TB activity and was non-toxic to mammalian cells [2].

Antituberculosis Carbazole alkaloids Mycobacterium tuberculosis

DDQ-Mediated Regiospecific Oxidation: Synthesis Efficiency

The synthesis of 3-formyl-6-methoxycarbazole from glycozoline via DDQ oxidation proceeds in 79% isolated yield within 85 minutes using DDQ (4.2 eq.) in methanol:water (16:1) [1]. This yield represents a high-efficiency transformation that is regiospecific for the C-3 methyl group. In contrast, the analogous oxidation of glycozolinine to yield the corresponding aldehyde requires similar conditions but is substrate-dependent; the 6-methoxy substituent activates the carbazole ring toward oxidation and also directs subsequent regioselective bromination at the 5-position, enabling access to 5-bromo-3-formyl-6-methoxycarbazole (42) [2]. The broader synthetic route via palladium(0)-catalyzed amination and palladium(II)-catalyzed oxidative cyclization provides a general entry to 6-oxygenated carbazole alkaloids, but the DDQ oxidation step specifically requires the 6-methoxy group for optimal yield and regioselectivity [3].

Synthetic methodology DDQ oxidation Carbazole alkaloid synthesis

Cytotoxicity of 6-Methoxy Carbazolequinones: A-Ring Substituent Comparison

While direct cytotoxicity data for 6-methoxy-9H-carbazole-3-carbaldehyde itself are limited, structurally related 6-methoxy-3-methyl-carbazolequinone (compound 21) demonstrated the most potent cytotoxicity among A-ring substituted analogs against SK-MEL-5 melanoma cells, with an ED50 of 0.55 µg/mL. This was superior to 6-methyl (ED50 = 0.66 µg/mL) and 6-chloro (ED50 = 0.83 µg/mL) analogs in the same study [1]. Against KB cells, compound 21 showed ED50 = 0.76 µg/mL, compared to 0.92 µg/mL for the 6-methyl analog, and against Colo-205 cells, ED50 = 0.87 µg/mL. The 6-methoxy substituent consistently conferred the highest potency across all three tested cell lines, suggesting that the electron-donating methoxy group at C-6 is a key determinant of cytotoxic activity in the carbazolequinone scaffold [1].

Cytotoxicity Carbazolequinone Anticancer SK-MEL-5

Antibacterial Activity Against Periodontopathic Bacteria

In a comparative antibacterial study, 3-formyl-6-methoxycarbazole (compound 10), along with lansine (11) and glycozolidal (12), demonstrated moderate antibacterial activity against Porphyromonas gingivalis at a concentration of 50 µg/mL using the disc diffusion method [1]. All three carbazole alkaloids were active at this concentration, while other isolated compounds from Clausena lansium—including xanthotoxol (1), imperatorin (2), heraclenol (3), heraclenin (4), wampetin (5), indicolactonediol (6), murrayanine (7), O-demethylmurrayanine (8), and indizoline (9)—showed a differential activity profile, with only the carbazole-3-carbaldehyde derivatives (compounds 10, 11, 12) exhibiting the combined antibacterial and anti-inflammatory dual activity. Compound 10 and the crude twig extract also revealed impressive anti-inflammation potency [1].

Antibacterial Periodontal disease Porphyromonas gingivalis

Physicochemical Profile: Lipophilicity vs. Hydroxylated Analogs

6-Methoxy-9H-carbazole-3-carbaldehyde exhibits a predicted logP of 3.15 (ALOGPS) and water solubility of 0.02 g/L, with a physiological charge of 0 and pKa (strongest acidic) of 14.73, indicating it is essentially neutral at physiological pH [1]. In contrast, its 2-hydroxylated analog lansine (2-hydroxy-6-methoxy-9H-carbazole-3-carbaldehyde) and 1-hydroxylated analog clausine I (1-hydroxy-6-methoxy-9H-carbazole-3-carbaldehyde) possess additional hydrogen bond donors and acceptors, which increase water solubility, lower logP, and alter membrane partitioning and protein binding profiles [2]. The neutral, relatively lipophilic character of the target compound (logP 3.15, 0 hydrogen bond donors beyond the carbazole NH, only 2 hydrogen bond acceptors) predicts superior blood-brain barrier penetration potential compared to hydroxylated analogs, while its Rotatable Bond Count of 2 and Polar Surface Area of 42.09 Ų place it within favorable oral bioavailability space per Lipinski's Rule of Five [1].

Physicochemical properties Lipophilicity Membrane partitioning Drug-likeness

Positional Isomer Selectivity: 6-Methoxy vs. 1-Methoxy (Murrayanine)

Murrayanine (1-methoxy-9H-carbazole-3-carbaldehyde, CAS 723-97-7) is the positional isomer of the target compound, differing only in the position of the methoxy group (C-1 vs. C-6). Murrayanine has been reported to exhibit anticancer activity through different mechanisms and has also been investigated for neuroprotective effects [1]. The regioisomeric shift from C-1 to C-6 profoundly affects the electronic distribution on the carbazole ring: the C-6 methoxy group is para to the carbazole nitrogen, exerting a stronger resonance electron-donating effect onto the ring system compared to the C-1 methoxy group, which is ortho to the nitrogen. This electronic difference manifests in distinct reactivity profiles: the C-6 methoxy isomer undergoes regioselective electrophilic bromination at C-5, whereas the C-1 isomer would direct substitution to different positions due to altered HOMO orbital coefficients [2]. Demethylmurrayanine (O-demethylmurrayanine), the 1-hydroxy analog, shows yet another distinct activity profile [1].

Positional isomer Murrayanine Anticancer Neuroprotection

Best-Fit Applications Based on Quantitative Differentiation


Anti-Tuberculosis Drug Discovery: Hit-to-Lead and SAR

Procure 6-methoxy-9H-carbazole-3-carbaldehyde as a validated hit compound with confirmed anti-TB activity against M. tuberculosis H37Rv (MIC 14.3–42.3 µg/mL) [1]. Utilize the aldehyde functionality at C-3 for Schiff base formation, reductive amination, or Knoevenagel condensation to generate focused libraries. Prioritize this scaffold over 3-methylcarbazole or methyl carbazole-3-carboxylate analogs, which are inactive (MIC > 128 µg/mL), and exploit the 6-methoxy directing effect to install substituents regiospecifically at C-5 for further SAR exploration toward micromeline-class anti-TB agents [2].

Total Synthesis of 6-Oxygenated Carbazole Alkaloids

Employ this compound as a central advanced intermediate in the total synthesis of 6-oxygenated carbazole alkaloids including glycomaurrol, micromeline, and eustifoline-D [1]. The established DDQ-mediated oxidation protocol (79% yield) provides a reliable large-scale entry point, while the aldehyde can be selectively oxidized to the methyl ester (methyl 6-methoxycarbazole-3-carboxylate) or reduced for further diversification [2]. The 6-methoxy substitution pattern enables the palladium-catalyzed amination/oxidative cyclization route and is essential for accessing the full 6-oxygenated alkaloid series [1].

Anticancer Carbazolequinone Development

Select this compound as the precursor for synthesizing 6-methoxycarbazolequinone derivatives, which demonstrate superior cytotoxicity compared to 6-methyl and 6-chloro analogs (ED50 = 0.55 vs. 0.66 vs. 0.83 µg/mL against SK-MEL-5) [1]. The aldehyde group at C-3 serves as a synthetic handle for introducing diverse pharmacophores, while the 6-methoxy substituent consistently yields the highest potency across multiple cancer cell lines (SK-MEL-5, KB, Colo-205) [1]. For medicinal chemistry programs targeting melanoma or epidermoid carcinoma, this scaffold is the rational first choice over alternative A-ring substituents.

Periodontal Disease: Dual-Action Antibacterial and Anti-Inflammatory Agent

Use this compound as a characterized reference standard for periodontal disease drug discovery, where it has demonstrated moderate antibacterial activity against Porphyromonas gingivalis at 50 µg/mL alongside impressive anti-inflammatory potency [1]. Unlike co-isolated coumarins (xanthotoxol, imperatorin, heraclenol, heraclenin) from Clausena lansium, this carbazole alkaloid uniquely combines both antibacterial and anti-inflammatory activities in a single molecular entity, making it a valuable phenotypic screening control and a starting point for developing adjunctive periodontal therapies [1].

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